Ethyl 5-hydroxynicotinate

Overview

Description

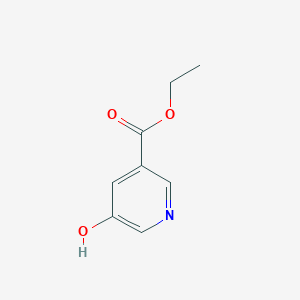

Ethyl 5-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known by the IUPAC name this compound . The compound is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 167.16 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications

Electrophilic Reactions and Chemical Synthesis : Ethyl 5-hydroxynicotinate and its derivatives play a role in electrophilic reactions, particularly directed to specific positions in the compound. These reactions are crucial in the synthesis of various chemical compounds (Smirnov et al., 1976).

Catalysis and Biofuel Production : The compound is involved in catalytic processes for the production of biofuels and fine chemicals. For example, silica-supported sulfonic acid catalysts have been used for the conversion of fructose-based carbohydrates into biofuels, where this compound derivatives may be involved (Liu & Zhang, 2013).

Pharmaceutical Applications : Derivatives of this compound, such as Telotristat Ethyl, have been developed for treating conditions like carcinoid syndrome. This compound works by inhibiting tryptophan hydroxylase, thereby reducing serotonin production and alleviating symptoms associated with neuroendocrine tumors (Markham, 2017).

Organic Synthesis and Medicinal Chemistry : this compound derivatives are synthesized for various applications in organic chemistry and medicinal chemistry. This includes the creation of heterocyclic compounds and their derivatives, which are important in the development of new drugs and chemical agents (Markova et al., 1970).

Polymer Science : In the field of polymer science, derivatives of this compound are used in the functionalization of polymers. This is crucial for developing materials with specific physical and chemical properties (Aaltonen & Löfgren, 1997).

Safety and Hazards

Ethyl 5-hydroxynicotinate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 5-hydroxynicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3

Mode of Action

It’s known that some metabolites of nicotine, a compound structurally similar to this compound, are hydroxylated in the pyridine ring or modified in the side chain with active groups . These modifications can influence the interaction of the compound with its targets, potentially altering their function and resulting in various physiological effects.

Biochemical Pathways

This compound may be involved in the catabolism of nicotine, a major alkaloid produced in tobacco plants . In this pathway, nicotine is catabolized into fumaric acid via several steps, which then enters the tricarboxylic acid (TCA) cycle . This pathway is crucial for energy conservation and bacterial growth .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.55 , suggesting it may readily cross cell membranes, potentially influencing its distribution and bioavailability.

Result of Action

Given its potential involvement in nicotine catabolism, it may play a role in energy production and bacterial growth .

Biochemical Analysis

Biochemical Properties

As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of vitamin B3

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Ethyl 5-hydroxynicotinate are not well-defined . As a derivative of nicotinic acid, it might be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors

properties

IUPAC Name |

ethyl 5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDNUOROKFFJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358682 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

59288-38-9 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)